2-Bromo-N-isoxazol-3-yl-propionamide
Description
2-Bromo-N-isoxazol-3-yl-propionamide is a halogenated amide derivative featuring a propionamide backbone substituted with a bromine atom at the 2-position and an isoxazol-3-yl group as the amine substituent. Its molecular formula is C₆H₇BrN₂O₂, with a molar mass of 219.04 g/mol. The bromine atom enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the isoxazole ring contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Structural characterization of this compound and its analogs often employs X-ray crystallography, with refinement typically performed using the SHELX suite of programs. These tools enable precise determination of bond lengths, angles, and crystal packing, which are critical for understanding reactivity and stability .
Properties
Molecular Formula |
C6H7BrN2O2 |
|---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-bromo-N-(1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C6H7BrN2O2/c1-4(7)6(10)8-5-2-3-11-9-5/h2-4H,1H3,(H,8,9,10) |
InChI Key |
BRGHUYOHHOKWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights from Crystallography
Crystallographic studies using SHELX software reveal that this compound adopts a planar conformation, with the isoxazole ring and amide group participating in intermolecular hydrogen bonds (N–H···O and C–H···Br interactions). These interactions stabilize its crystal lattice, contributing to its moderate melting point . In contrast, chloro analogs display tighter packing due to shorter halogen bonds, while thiazole derivatives exhibit distorted geometries due to sulfur’s larger atomic radius.
Preparation Methods
Reaction Scheme
The most widely documented method involves the reaction of 2-bromopropionyl chloride with isoxazol-3-amine in the presence of a base (e.g., triethylamine) to facilitate amide bond formation.
Reagents:
-
2-Bromopropionyl chloride
-
Isoxazol-3-amine
-
Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Dissolve isoxazol-3-amine in anhydrous DCM under nitrogen.
-
Add triethylamine dropwise to scavenge HCl.
-
Introduce 2-bromopropionyl chloride at 0°C.
-
Warm to room temperature and stir for 6–12 hours.
-
Purify via column chromatography (hexane/ethyl acetate).
Microwave-Assisted Synthesis
Optimization for Rapid Coupling
Microwave irradiation significantly reduces reaction times. A patent by Press et al. details:
Conditions:
-
Microwave reactor: 90°C for 3 hours
-
Solvent: DMF
-
Molar ratio: 1:1.2 (isoxazol-3-amine to 2-bromopropionyl chloride)
Advantages:
-
95% conversion in 3 hours vs. 12 hours conventionally.
Limitations:
-
Requires specialized equipment.
Bromination of Pre-Formed Propionamide
Post-Amide Bromination Strategy
An alternative route involves brominating N-isoxazol-3-yl-propionamide using brominating agents:
Reagents:
-
N-Isoxazol-3-yl-propionamide
-
N-Bromosuccinimide (NBS) or HBr/AcOH
-
Radical initiator (e.g., AIBN) for regioselective α-bromination.
Procedure:
-
Dissolve N-isoxazol-3-yl-propionamide in CCl₄.
-
Add NBS (1.1 equiv) and AIBN (0.1 equiv).
-
Reflux for 8–12 hours.
-
Quench with Na₂S₂O₃ and extract with DCM.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | DCM/Et₃N, 12h RT | 58–72 | >95% | Simple setup, scalable |
| Microwave-Assisted | DMF, 90°C, 3h | 70–85 | >98% | Rapid, high conversion |
| Post-Amide Bromination | CCl₄/NBS, reflux | 65–78 | 90–95% | Avoids handling acyl chlorides |
Challenges and Optimizations
Purification Difficulties
Scale-Up Considerations
-
Microwave synthesis is cost-prohibitive for industrial scales.
Structural Characterization Data
1H NMR (CDCl₃, 400 MHz):
HRMS (ESI):
Applications in Drug Discovery
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Bromo-N-isoxazol-3-yl-propionamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via substitution reactions using amines or oxidation reactions with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in aqueous or organic solvents. For example, substituting the bromine moiety with amines yields N-substituted acetamide derivatives. Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Characterization via NMR and HPLC is critical to confirm product purity and structural integrity .
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight and structural assignments. Chromatographic methods like reverse-phase HPLC can assess purity. The canonical SMILES notation (CC1=CC(=NO1)NC(=O)CBr) and molecular formula (C₆H₇BrN₂O₂) provided in PubChem should guide spectral interpretation .
Q. How does the reactivity of this compound vary under acidic vs. basic conditions?
- Methodological Answer : In basic conditions, the bromine atom may undergo nucleophilic substitution with amines or thiols, forming stable amide or thioether derivatives. Under acidic conditions, hydrolysis of the isoxazole ring could occur, requiring pH monitoring to prevent undesired degradation. Solvent choice (e.g., DMF for polar aprotic conditions) is critical for reaction control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for brominated isoxazole derivatives across studies?
- Methodological Answer : Discrepancies often arise from methodological differences, such as receptor selection (single vs. multiple receptors) or assay conditions (e.g., ligand concentration, incubation time). A hybrid approach combining computational receptor-response modeling (e.g., bioelectronic nose systems) with systematic wet-lab validation can reconcile conflicting results. Comparative meta-analyses of datasets, as demonstrated in odorant-receptor studies, are also effective .
Q. What computational strategies are suitable for predicting the biological targets or reactivity of this compound?
- Methodological Answer : Molecular docking simulations using crystal structures of target proteins (e.g., osteoclastogenesis-related receptors) can predict binding affinities. Machine learning models trained on receptor-agonist datasets (e.g., heterologously expressed receptors) may identify structure-activity relationships (SAR). Ensure chemical feature clustering aligns with experimental bioactivity profiles to validate predictions .
Q. How should researchers design experiments to evaluate the osteoclastogenesis inhibition potential of this compound?
- Methodological Answer : Use in vitro osteoclast differentiation assays with RAW 264.7 cells or primary bone marrow-derived macrophages. Dose-response curves (0.1–100 µM) and controls (e.g., RANKL induction) are critical. Measure tartrate-resistant acid phosphatase (TRAP) activity and perform RNA sequencing to identify downstream signaling pathways (e.g., NF-κB inhibition). Reference PubChem’s bioactivity data for analogous compounds to benchmark results .
Q. What strategies optimize the synthesis of N-substituted derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ parallel synthesis techniques with diverse amine libraries to generate derivatives. Monitor reaction progress via TLC or LC-MS. Purify products using flash chromatography (silica gel, ethyl acetate/hexane gradients). For SAR, prioritize derivatives with electron-withdrawing or donating groups on the isoxazole ring to modulate electronic effects on bioactivity .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer : Document reaction parameters (e.g., solvent purity, humidity levels) in detail. Use standardized protocols from authoritative databases like EPA DSSTox (DTXSID20424486) for characterization. Share raw spectral data and crystal structures in public repositories (e.g., PubChem) to facilitate cross-validation .
Q. What are the best practices for integrating computational predictions with experimental validation for this compound?
- Methodological Answer : Validate computational docking results with competitive binding assays (e.g., fluorescence polarization). Use consensus scoring across multiple software platforms (AutoDock, Schrödinger) to reduce false positives. Cross-reference predicted metabolic pathways (e.g., cytochrome P450 interactions) with in vitro microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
